8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.
Spiro Compound Formation: The final step involves the formation of the spiro linkage, which is achieved through a cyclization reaction involving the triazaspirodecane core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory and neurodegenerative diseases.
Materials Science: It is explored for its use in the development of advanced materials, including polymer stabilizers.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, such as necroptosis.
Mechanism of Action
The mechanism of action of 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . The compound binds to the hydrophobic pocket of RIPK1, inhibiting its kinase activity and thereby preventing necroptosis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but differs in its functional groups and biological activity.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spiro compound with different substituents, used in the synthesis of spirohydantoins.
Uniqueness
What sets 8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[45]decane-2,4-dione apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity
Properties
IUPAC Name |
8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-3-25-18(27)20(22-19(25)28)8-10-24(11-9-20)17(26)15-12(2)29-23-16(15)13-6-4-5-7-14(13)21/h4-7H,3,8-11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODDHZNKQOCGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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